2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide 2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 868978-77-2
VCID: VC4160196
InChI: InChI=1S/C18H21N3O2S/c1-13-4-5-17(15(3)10-13)24(22,23)19-8-6-16-12-21-9-7-14(2)11-18(21)20-16/h4-5,7,9-12,19H,6,8H2,1-3H3
SMILES: CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C)C
Molecular Formula: C18H21N3O2S
Molecular Weight: 343.45

2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

CAS No.: 868978-77-2

Cat. No.: VC4160196

Molecular Formula: C18H21N3O2S

Molecular Weight: 343.45

* For research use only. Not for human or veterinary use.

2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide - 868978-77-2

Specification

CAS No. 868978-77-2
Molecular Formula C18H21N3O2S
Molecular Weight 343.45
IUPAC Name 2,4-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C18H21N3O2S/c1-13-4-5-17(15(3)10-13)24(22,23)19-8-6-16-12-21-9-7-14(2)11-18(21)20-16/h4-5,7,9-12,19H,6,8H2,1-3H3
Standard InChI Key OHWXHUZFJUWMEN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C)C

Introduction

Chemical Identification and Structural Characteristics

Basic Chemical Properties

2,4-Dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is characterized by the systematic IUPAC name 2,4-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide. Its SMILES notation (\text{CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C)C) and InChIKey (OHWXHUZFJUWMEN-UHFFFAOYSA-N\text{OHWXHUZFJUWMEN-UHFFFAOYSA-N}) provide unambiguous representations of its connectivity . The compound’s logP value of 5.53 indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number868978-77-2
Molecular FormulaC18H21N3O2S\text{C}_{18}\text{H}_{21}\text{N}_3\text{O}_2\text{S}
Molecular Weight343.45 g/mol
XLogP35.53
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Structural Features

The molecule comprises two primary domains:

  • Benzenesulfonamide Core: A 2,4-dimethylbenzene ring sulfonated at the 1-position, with the sulfonamide nitrogen linked to an ethyl spacer.

  • Imidazo[1,2-a]Pyridine System: A 7-methyl-substituted imidazo[1,2-a]pyridine group, a bicyclic structure known for π-π stacking interactions and hydrogen bonding capabilities .

The ethyl chain bridges these motifs, creating a conformationally flexible scaffold. Substituent positioning—particularly the 7-methyl group on the imidazo[1,2-a]pyridine and 2,4-dimethyl groups on the benzene ring—modulates steric and electronic properties critical for target engagement.

Synthesis and Characterization

Synthetic Strategies

While explicit reaction details for this compound remain unpublished, retrosynthetic analysis suggests feasible pathways:

  • Sulfonylation: Coupling 2,4-dimethylbenzenesulfonyl chloride with 2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethylamine under Schotten-Baumann conditions.

  • Heterocycle Formation: Constructing the imidazo[1,2-a]pyridine via Gould-Jacobs cyclization of 2-aminopyridine derivatives followed by N-alkylation .

Purification likely employs recrystallization or chromatography, given the compound’s moderate polarity. Yield optimization would require careful control of stoichiometry, temperature, and catalyst use .

Analytical Characterization

Key spectroscopic data inferred from analogs includes:

  • IR: S=O asymmetric/symmetric stretches near 1360 cm1^{-1} and 1150 cm1^{-1}; N-H bend at ~1550 cm1^{-1} .

  • 1^1H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and ethylenic CH2_2 (δ 3.4–3.8 ppm) .

  • MS: Molecular ion peak at m/z 343.4 with fragmentation patterns indicating cleavage at the sulfonamide bond .

Computational and Theoretical Insights

Frontier Molecular Orbital (FMO) Analysis

Studies on similar sulfonamides reveal:

  • HOMO-LUMO Gaps: 5.8–6.1 eV for bromo/fluoro derivatives, decreasing to 0.38–1.19 eV with nitro groups .

  • Electrostatic Potential: Localized negative charge on sulfonyl oxygen atoms facilitates hydrogen bonding .

Table 2: Comparative FMO Data for Analogous Compounds

CompoundHOMO (eV)LUMO (eV)Gap (eV)
22-5.805-0.7125.093
21-6.089-0.9015.188
32-5.078-3.8911.187

ADMET Profiling

Predicted properties include:

  • High Gastrointestinal Absorption: Aligned with logP ~5.5 .

  • Blood-Brain Barrier Permeability: Likely due to moderate molecular weight and lipophilicity .

  • CYP450 Inhibition: Potential interactions with CYP3A4/2D6 isoforms, necessitating metabolic studies .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparing the 2,4-dimethyl variant with the 3,4-dimethyl analog (CAS 6488-5932) reveals:

  • Increased logP: 5.53 vs. 5.25 for the 3,4-isomer, altering solubility .

  • Steric Variations: 2,4-substitution may hinder rotational freedom, affecting target binding.

Table 3: Isomeric Comparison

Property2,4-Dimethyl Isomer3,4-Dimethyl Isomer
Molecular Weight343.45391.49
logP5.535.25
H-Bond Acceptors55

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